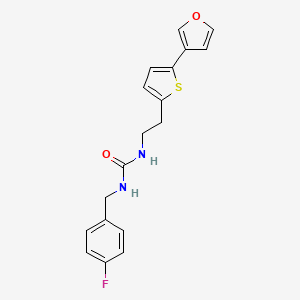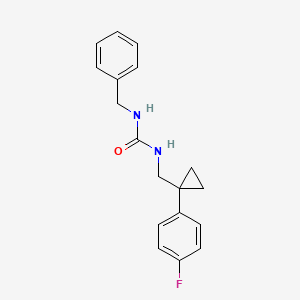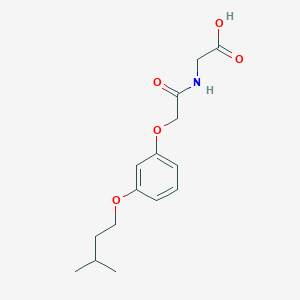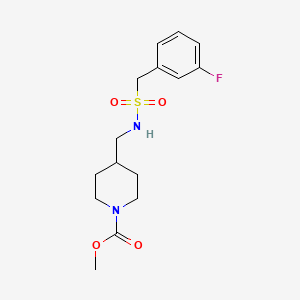
1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H17FN2O2S and its molecular weight is 344.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical compound 1-(4-Fluorobenzyl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives, illustrating its utility in creating complex molecular structures. Abdelrazek et al. (2010) described the dimerization reactions of related compounds, leading to the synthesis of derivatives with potential pharmaceutical applications. Such processes highlight the compound's role in the development of new chemical entities (Abdelrazek et al., 2010).
Photocyclisation and Molecular Interaction
Barton et al. (1971) explored the photocyclisation of related furan compounds, demonstrating the method's efficacy in establishing the linear tetracyclic carbon skeleton. This work underpins the compound's potential in facilitating complex molecular transformations, pivotal in synthetic chemistry (Barton et al., 1971).
Applications in Synthesis of Ureas and Related Compounds
Thalluri et al. (2014) demonstrated the synthesis of ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which could be related to the broader utility of the compound in creating urea derivatives. This process underscores the compound's versatility in chemical synthesis, providing a route to synthesizing ureas from carboxylic acids under mild conditions, which could be environmentally friendly and cost-effective (Thalluri et al., 2014).
Spectroscopic and Structural Characterization
Haroon et al. (2019) focused on the synthesis and characterization of ethyl-2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives, which could relate to studying the compound's structural and spectroscopic properties. Such research could provide insights into the electronic and geometric structure of the compound, facilitating its application in material science and molecular engineering (Haroon et al., 2019).
Antifungal Activity
Research by Mishra et al. (2000) on similar fluorophenyl ureas and their antifungal properties suggests potential biological applications for this compound. The study's findings on fungitoxic action could imply the compound's utility in developing antifungal agents, showcasing its potential impact beyond synthetic chemistry (Mishra et al., 2000).
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2S/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVNOUYOGBJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2509614.png)


![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)
![N-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2509620.png)


![N-(2-ethoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2509624.png)
![6-[5-(2,2-Dimethylcyclopropanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2509627.png)
![2-(4-Methylphenyl)-4-pyrido[3,4-d]pyrimidin-4-ylmorpholine](/img/structure/B2509628.png)



